CYP Enzyme Inhibition Profile of the 2-(Pyridin-4-yl)quinoline-4-carboxamide Core versus Alternative N-Substituted Analogs
The 2-(pyridin-4-yl)quinoline-4-carboxamide scaffold, which forms the core of the target compound, demonstrates measurable but variable CYP inhibition depending on the N-amide substituent. In BindingDB-curated assays, N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL514730) inhibited purified CYP2C9 with a Ki of 113 nM, while N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide (CHEMBL463976) inhibited recombinant CYP3A4 with a Ki of 700 nM [1][2]. These data establish that the quinoline-4-pyridyl core is competent for CYP engagement, but the magnitude of inhibition is exquisitely sensitive to the amide substituent. The target compound, bearing a 4-(tert-butylsulfamoyl)phenyl group, represents a structurally distinct amide substituent whose CYP inhibition profile cannot be extrapolated from these analogs without direct measurement. Procurement decisions predicated on CYP liability therefore require the specific compound, not a generic core scaffold.
| Evidence Dimension | CYP enzyme inhibition potency (Ki) |
|---|---|
| Target Compound Data | Not directly measured; core scaffold with 4-(tert-butylsulfamoyl)phenyl amide substituent |
| Comparator Or Baseline | Comparator 1: N-(naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, Ki(CYP2C9) = 113 nM. Comparator 2: N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide, Ki(CYP3A4) = 700 nM |
| Quantified Difference | 6.2-fold difference in Ki between two N-substituted analogs of the same core; target compound substituent is chemically distinct from both |
| Conditions | Comparator 1: Inhibition of purified CYP2C9. Comparator 2: Inhibition of recombinant CYP3A4 NF-14 expressed in E. coli, assessed as formation of 6-β-hydroxytestosterone using testosterone as substrate [1][2]. |
Why This Matters
The >6-fold Ki span between N-substituted analogs on the identical core demonstrates that CYP inhibition is not core-determined but substituent-driven; a user requiring a specific CYP inhibition window cannot substitute the target compound with a different N-substituted analog.
- [1] BindingDB BDBM50273393 (CHEMBL514730). N-(Naphthalen-1-ylmethyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: Ki = 113 nM, CYP2C9 inhibition. https://www.bindingdb.org/bind/ByLigandId?ligandId=BDBM50273393 View Source
- [2] BindingDB BDBM50273444 (CHEMBL463976). N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide: Ki = 700 nM, CYP3A4 inhibition. https://www.bindingdb.org/bind/ByLigandId?ligandId=BDBM50273444 View Source
